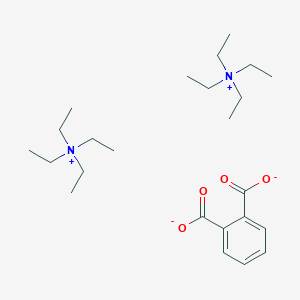
2-(Dodecylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dodecylthio)acetamide is a chemical compound that has gained significant attention in scientific research for its potential in various fields. This compound is also known as DDTA and is a sulfur-containing derivative of acetamide.
Applications De Recherche Scientifique
2-(Dodecylthio)acetamide has been used in various scientific research applications. One of the most significant applications is in the field of lipid research. DDTA has been shown to be an effective inhibitor of cholesterol absorption in the intestine, making it a potential therapeutic agent for the treatment of hypercholesterolemia. Additionally, DDTA has been used in the study of lipid-protein interactions and membrane biophysics.
Mécanisme D'action
The mechanism of action of 2-(Dodecylthio)acetamide is not fully understood. However, it is believed to inhibit cholesterol absorption in the intestine by interfering with the function of the Niemann-Pick C1-like 1 (NPC1L1) protein. This protein is responsible for the uptake of cholesterol from the intestine into the bloodstream. DDTA may also affect the structure and function of cell membranes, which could explain its effects on lipid-protein interactions.
Effets Biochimiques Et Physiologiques
DDTA has been shown to have several biochemical and physiological effects. In animal studies, DDTA has been shown to reduce cholesterol absorption in the intestine and decrease plasma cholesterol levels. Additionally, DDTA has been shown to affect the structure and function of cell membranes, which could have implications for cell signaling and membrane transport processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(Dodecylthio)acetamide in lab experiments is its ability to inhibit cholesterol absorption in the intestine. This makes it a useful tool for studying lipid metabolism and the effects of cholesterol on various physiological processes. However, DDTA is not without its limitations. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 2-(Dodecylthio)acetamide. One area of interest is the development of DDTA as a therapeutic agent for the treatment of hypercholesterolemia. Additionally, further research is needed to understand the effects of DDTA on cell membranes and lipid-protein interactions. Finally, the potential side effects of DDTA need to be thoroughly investigated to ensure its safety for use in humans.
Conclusion:
In conclusion, 2-(Dodecylthio)acetamide is a promising compound with potential applications in various fields of scientific research. Its ability to inhibit cholesterol absorption in the intestine makes it a useful tool for studying lipid metabolism and the effects of cholesterol on physiological processes. However, more research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 2-(Dodecylthio)acetamide involves the reaction of dodecyl mercaptan with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 2-(Dodecylthio)acetamide as a white solid. The purity of the compound can be improved by recrystallization using solvents such as ethanol or acetone.
Propriétés
Numéro CAS |
10220-53-8 |
|---|---|
Nom du produit |
2-(Dodecylthio)acetamide |
Formule moléculaire |
C14H29NOS |
Poids moléculaire |
259.45 g/mol |
Nom IUPAC |
2-dodecylsulfanylacetamide |
InChI |
InChI=1S/C14H29NOS/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-14(15)16/h2-13H2,1H3,(H2,15,16) |
Clé InChI |
FZFDAJRZDGMCLE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCSCC(=O)N |
SMILES canonique |
CCCCCCCCCCCCSCC(=O)N |
Autres numéros CAS |
10220-53-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Bromo-3-(bromomethyl)benzo[b]thiophene](/img/structure/B159892.png)



![10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B159898.png)
![1H,3H-Thiazolo[3,4-a]benzimidazole, 1-[4-(trifluoromethyl)phenyl]-](/img/structure/B159899.png)






